

structure-activity relationship (SAR) studies of 2-Methoxypyrimidine-4,6-diol analogs

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Compound of Interest

Compound Name: 2-Methoxypyrimidine-4,6-diol

Cat. No.: B158980

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A Guide to Structure-Activity Relationships of Pyrimidine Analogs

Notice: A comprehensive review of current scientific literature reveals a scarcity of specific structure-activity relationship (SAR) studies for **2-Methoxypyrimidine-4,6-diol** analogs. Comparative quantitative data required for a detailed guide on this specific chemical series is not readily available in published research.

To illustrate the requested format and content, this guide provides a detailed comparison of a closely related and extensively studied class of compounds: Pyrimidine Analogs as Selective Cyclooxygenase-2 (COX-2) Inhibitors.

Comparison Guide: Pyrimidine Analogs as Selective COX-2 Inhibitors

This guide provides an objective comparison of various pyrimidine-based analogs investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, as the enzyme is responsible for synthesizing prostaglandins that mediate pain and inflammation.^{[1][2]} Selectivity for COX-2 over the related COX-1 isoform is a critical goal in drug development to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).^[2]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrimidine derivatives against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC_{50}) is a measure of a compound's potency, where a lower value indicates greater potency. The Selectivity Index (SI) is calculated as the ratio of IC_{50} (COX-1) / IC_{50} (COX-2), with higher values indicating greater selectivity for COX-2.

Compound ID	Structure / Key Features	IC ₅₀ COX-1 (µM)	IC ₅₀ COX-2 (µM)	Selectivity Index (SI)	Reference
L1	Pyrimidine Derivative	>100	1.1 ± 0.1	>90.9	[3]
L2	Pyrimidine Derivative	>100	1.2 ± 0.1	>83.3	[3]
3b	2,5,6-trisubstituted cyanopyrimidine	Not Reported	0.20 ± 0.01	Not Reported	[4]
5b	2,5,6-trisubstituted cyanopyrimidine	Not Reported	0.18 ± 0.01	Not Reported	[4]
5d	2,5,6-trisubstituted cyanopyrimidine	Not Reported	0.16 ± 0.01	Not Reported	[4]
4a	Novel Pyrimidine Derivative	5.05	0.65	7.77	[5]
Celecoxib	Standard COX-2 Inhibitor	6.34	0.56	11.32	[5]
Meloxicam	Standard COX-2 Inhibitor	2.5 ± 0.2	1.3 ± 0.1	1.92	[3]
Piroxicam	Non-selective COX Inhibitor	1.5 ± 0.1	1.4 ± 0.1	1.07	[3]

Structure-Activity Relationship (SAR) Summary: Analysis of various pyrimidine series reveals key structural features influencing COX-2 inhibition:

- **Diaryl Scaffolds:** Many potent COX-2 inhibitors feature two aryl rings attached to the pyrimidine core. One of these rings often bears a sulfonyl (SO_2) or sulfonamide (SO_2NH_2) group, which is known to interact with a specific side pocket in the COX-2 active site, contributing to selectivity.[\[2\]](#)
- **Substituents on the Pyrimidine Core:** The nature and position of substituents on the pyrimidine ring significantly modulate activity and selectivity. For instance, compounds 3b, 5b, and 5d, which are among the most potent, are 2,5,6-trisubstituted cyanopyrimidines.[\[4\]](#)
- **Selectivity:** Compounds L1 and L2 demonstrated high selectivity towards COX-2, a desirable trait for reducing side effects.[\[3\]](#)[\[6\]](#) The data shows that pyrimidine derivatives can be engineered to achieve selectivity comparable to or greater than established drugs like Celecoxib.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

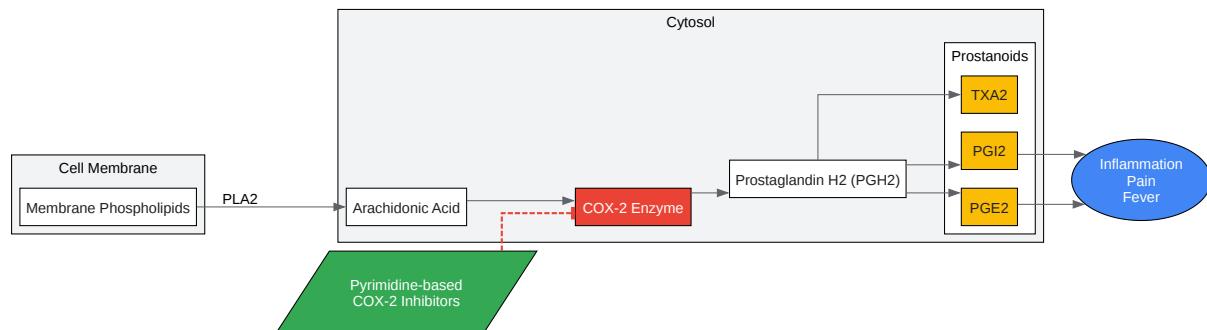
This protocol outlines a common method for determining the IC_{50} values of test compounds against COX-1 and COX-2.[\[7\]](#)[\[8\]](#)

- **Reagent Preparation:**
 - Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
 - Reconstitute human recombinant COX-1 or COX-2 enzyme in the appropriate buffer and store on ice.
 - Prepare working solutions of a COX probe (e.g., a fluorometric probe that detects prostaglandin G2), a COX cofactor (e.g., hematin), and the substrate (arachidonic acid).
 - Dissolve test compounds (inhibitors) in a suitable solvent like DMSO to create stock solutions, then dilute to desired concentrations with the assay buffer.
- **Assay Procedure:**

- The assay is performed in a 96-well opaque plate suitable for fluorescence measurements.
- To each well, add the reaction buffer, COX cofactor solution, and the COX probe solution.
- Add a specific volume of the diluted test inhibitor solution to the sample wells. For control wells, add only the assay buffer (for 100% enzyme activity) or a known standard inhibitor like Celecoxib (for inhibitor control).
- Add the diluted COX-1 or COX-2 enzyme solution to all wells.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.[9]
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously, using a multi-channel pipette.
 - Immediately measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm) at 25-37°C for 5-10 minutes.[7]
- Data Analysis:
 - Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.

Mandatory Visualization

The diagram below illustrates the central role of the COX-2 enzyme in the inflammatory pathway, which is the target for the pyrimidine analogs discussed.



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